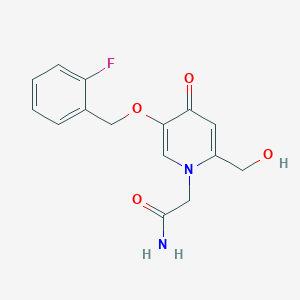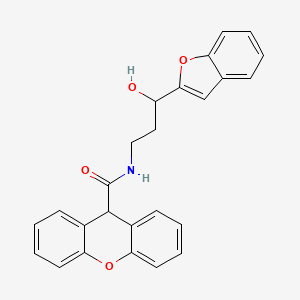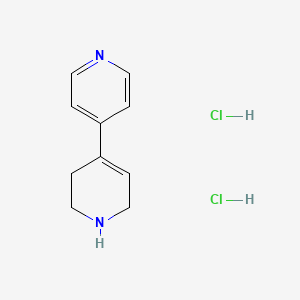
1-(3,4-Dichlorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a dichlorophenyl group, a thiophene-2-carbonyl group, and a tetrahydroquinolin-6-yl urea group. The presence of these groups likely contributes to the compound’s properties and potential biological activities.Physical And Chemical Properties Analysis
This compound has a molecular weight of 446.35. Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Antibacterial and Antifungal Activities
Some tetrahydroquinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including related thiophene-2-carbonyl urea derivatives, have shown promising antibacterial and antifungal activities. This suggests potential applications of similar compounds in developing new antimicrobial agents.
- Antimicrobial Evaluation : Tetrahydroquinazoline derivatives related to thiophene compounds have been synthesized and screened for antibacterial and antifungal activities, exhibiting moderate to good efficacy (Bhatt et al., 2015).
Synthesis and Characterization
The synthesis of complex urea derivatives, including those with thiophene and tetrahydroquinolinyl groups, is a significant area of research. These efforts focus on developing new synthetic routes and characterizing the resultant compounds, which can have various applications in medicinal chemistry and material science.
- Synthesis Techniques : Studies have detailed the synthesis of novel urea derivatives, including methods that might be applicable to the synthesis of 1-(3,4-Dichlorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea. This includes reactions involving halogenated compounds and isocyanates, potentially leading to the formation of complex urea or thiourea structures (Zinner et al., 1978).
Potential Anticancer Activity
Compounds with thiophene carboxylic acid derivatives have been explored for their potential applications in anticancer therapy. The structural motifs present in such compounds, similar to those in the queried compound, have been associated with inhibitory effects against certain cancer cell lines.
- Anticancer Properties : Research into thiophene carboxylic acid derivatives highlights their significance in constructing coordination polymers with potential anticancer activities. Such studies could inform the development of compounds like 1-(3,4-Dichlorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea for therapeutic purposes (Cai et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2S/c22-16-7-5-15(12-17(16)23)25-21(28)24-14-6-8-18-13(11-14)3-1-9-26(18)20(27)19-4-2-10-29-19/h2,4-8,10-12H,1,3,9H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBSRTOGJMLXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate](/img/structure/B2648456.png)

![N-[(5-Fluoro-1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide](/img/structure/B2648459.png)
![ethyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2648460.png)
![4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2648461.png)
![N-(2,4-difluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2648462.png)
![(11Z)-11-[(2-methoxy-5-methylphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2648463.png)





![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2648477.png)
